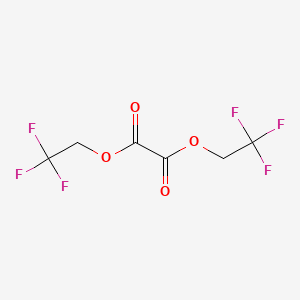

Bis(2,2,2-trifluoroethyl) oxalate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

bis(2,2,2-trifluoroethyl) oxalate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F6O4/c7-5(8,9)1-15-3(13)4(14)16-2-6(10,11)12/h1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFNYICCKYQCHKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)OC(=O)C(=O)OCC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Bis(2,2,2-trifluoroethyl) Oxalate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic methodologies for bis(2,2,2-trifluoroethyl) oxalate (B1200264), a key intermediate in organic synthesis and material science. This document details experimental protocols, quantitative data, and reaction pathways to facilitate its preparation in a laboratory setting.

Core Synthesis Methods

Two principal methods for the synthesis of bis(2,2,2-trifluoroethyl) oxalate are prevalent: the direct acid-catalyzed esterification of oxalic acid and the reaction of oxalyl chloride with 2,2,2-trifluoroethanol (B45653).

Direct Acid-Catalyzed Esterification

This method involves the reaction of oxalic acid with 2,2,2-trifluoroethanol in the presence of a strong acid catalyst. To drive the reaction to completion, the water formed as a byproduct is continuously removed via azeotropic distillation, typically employing a Dean-Stark apparatus.

Materials:

-

Oxalic acid dihydrate

-

2,2,2-Trifluoroethanol

-

p-Toluenesulfonic acid monohydrate (or concentrated sulfuric acid)

-

Toluene (B28343) (or a suitable solvent for azeotropic water removal)

-

Anhydrous sodium sulfate

-

Saturated sodium bicarbonate solution

-

Brine

Equipment:

-

Round-bottom flask

-

Dean-Stark trap

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Dehydration of Oxalic Acid: Anhydrous oxalic acid is crucial for this reaction. If starting with oxalic acid dihydrate, it can be dried by azeotropic distillation with toluene using a Dean-Stark trap until no more water is collected.

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, Dean-Stark trap, and reflux condenser, add anhydrous oxalic acid (1.0 eq), 2,2,2-trifluoroethanol (2.2 eq), and toluene.

-

Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.05 eq).

-

Reaction: Heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing until the theoretical amount of water has been collected, indicating the completion of the reaction.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst) and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent.

-

-

Purification:

-

Remove the toluene under reduced pressure using a rotary evaporator.

-

Purify the crude product by vacuum distillation to yield this compound as a colorless liquid.

-

Synthesis from Oxalyl Chloride

This method offers a faster alternative to direct esterification and proceeds by reacting oxalyl chloride with 2,2,2-trifluoroethanol in the presence of a base, such as pyridine (B92270), to neutralize the hydrochloric acid byproduct.

Materials:

-

Oxalyl chloride

-

2,2,2-Trifluoroethanol

-

Pyridine (anhydrous)

-

Dichloromethane (B109758) (anhydrous)

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Equipment:

-

Two-necked round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Reaction Setup: To a two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 2,2,2-trifluoroethanol (2.0 eq) and anhydrous dichloromethane. Cool the flask in an ice bath.

-

Addition of Pyridine: Slowly add anhydrous pyridine (2.0 eq) to the cooled solution.

-

Addition of Oxalyl Chloride: Add a solution of oxalyl chloride (1.0 eq) in anhydrous dichloromethane dropwise from the dropping funnel, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Work-up:

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M hydrochloric acid (to remove excess pyridine), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent.

-

-

Purification:

-

Remove the dichloromethane under reduced pressure using a rotary evaporator.

-

Purify the crude product by vacuum distillation.

-

Quantitative Data Summary

| Parameter | Direct Esterification | Oxalyl Chloride Method |

| Typical Yield | Moderate to Good | Good to Excellent |

| Purity (post-distillation) | >95% | >98% |

| Reaction Time | Several hours to overnight | 1-3 hours |

| Reaction Temperature | Reflux temperature of solvent | 0 °C to room temperature |

| Key Reagents | Oxalic acid, 2,2,2-trifluoroethanol, acid catalyst | Oxalyl chloride, 2,2,2-trifluoroethanol, pyridine |

Visualizations

Reaction Pathways

Caption: Overview of the two primary synthetic routes to this compound.

Experimental Workflow: Direct Esterification

Caption: Step-by-step workflow for the direct esterification synthesis.

Experimental Workflow: Oxalyl Chloride Method

Caption: Step-by-step workflow for the oxalyl chloride synthesis method.

A Technical Guide to the Physicochemical Properties of Bis(2,2,2-trifluoroethyl) Oxalate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of bis(2,2,2-trifluoroethyl) oxalate (B1200264). It is intended to be a valuable resource for researchers, scientists, and professionals in drug development and materials science. This document details the compound's physical and chemical characteristics, experimental protocols for their determination, and key applications with illustrative workflows. All quantitative data is presented in clear, tabular format for ease of reference.

Introduction

Bis(2,2,2-trifluoroethyl) oxalate, also known as TFEO, is an organic compound featuring two trifluoroethyl groups linked to an oxalate moiety. It is a colorless liquid at room temperature. The presence of the highly electronegative fluorine atoms significantly influences its chemical reactivity and physical properties, making it a valuable reagent in various synthetic and industrial applications. Its primary uses include the synthesis of hindered aliphatic oxamides, as a component in electrolyte solutions for lithium-ion batteries, and in chemiluminescence reactions.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, application, and in the design of experimental procedures.

| Property | Value | Source |

| Molecular Formula | C₆H₄F₆O₄ | [ChemBK](--INVALID-LINK-- oxalate)[1], --INVALID-LINK--[2] |

| Molecular Weight | 254.08 g/mol | [ChemBK](--INVALID-LINK-- oxalate)[1], --INVALID-LINK--[2] |

| Appearance | Colorless liquid | --INVALID-LINK--[3], --INVALID-LINK--[4] |

| Density (Predicted) | 1.518 ± 0.06 g/cm³ | [ChemBK](--INVALID-LINK-- oxalate)[1] |

| Boiling Point (Predicted) | 145.5 ± 40.0 °C | [ChemBK](--INVALID-LINK-- oxalate)[1] |

| Purity | Typically ≥95% | --INVALID-LINK--[5], --INVALID-LINK--[6] |

| Solubility | Water-soluble | --INVALID-LINK--[7] |

Spectroscopic Properties

Spectroscopic analysis is fundamental for the structural elucidation and characterization of this compound.

| Spectroscopic Data | Description | Source |

| Infrared (IR) Spectroscopy | Prominent absorptions corresponding to the carbonyl (C=O) and carbon-fluorine (C-F) bonds are expected. Computational studies predict two distinct carbonyl stretching bands around 1770 cm⁻¹. | --INVALID-LINK--[5] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H, ¹³C, and ¹⁹F NMR are essential for characterizing the compound and its reaction products. The trifluoroethyl groups provide a distinct signature in ¹⁹F NMR. | --INVALID-LINK--[5] |

Experimental Protocols

The following sections outline the general experimental methodologies for determining the key physicochemical properties of liquid organic compounds like this compound.

Boiling Point Determination (Capillary Method)

The boiling point of a liquid can be determined using a Thiele tube or a similar heating apparatus.[1][7][8]

-

Apparatus : Thiele tube, thermometer, small test tube (fusion tube), capillary tube sealed at one end, heating source (e.g., Bunsen burner), and a liquid bath (e.g., paraffin (B1166041) oil).

-

Procedure :

-

A small amount of this compound is placed in the fusion tube.

-

The sealed capillary tube is placed inverted into the fusion tube containing the liquid.

-

The fusion tube is attached to a thermometer and immersed in the liquid bath within the Thiele tube.

-

The apparatus is heated slowly and uniformly.

-

The temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube is recorded as the boiling point.

-

Density Measurement (Pycnometer Method)

A pycnometer, a flask with a specific calibrated volume, is used for precise density measurements.[6][9][10]

-

Apparatus : Pycnometer, analytical balance, and a temperature-controlled water bath.

-

Procedure :

-

The empty pycnometer is weighed.

-

It is then filled with the liquid and placed in a water bath to reach thermal equilibrium.

-

The pycnometer is reweighed to determine the mass of the liquid.

-

The density is calculated by dividing the mass of the liquid by the calibrated volume of the pycnometer.

-

Infrared (IR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups within the molecule.

-

Apparatus : FTIR spectrometer.

-

Procedure :

-

A background spectrum of the empty sample holder is recorded.

-

A few drops of this compound are placed on the sample holder (e.g., a salt plate or an ATR crystal).

-

The sample is scanned to obtain the infrared spectrum.

-

The resulting spectrum, showing absorbance or transmittance as a function of wavenumber, is analyzed to identify characteristic peaks for functional groups like C=O and C-F.[11][12]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure.

-

Apparatus : NMR spectrometer.

-

Procedure :

-

A small amount (typically 5-10 mg for ¹H and ¹⁹F NMR, and 30-40 mg for ¹³C NMR) of this compound is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.[13][14][15]

-

The sample is placed in the NMR spectrometer.

-

The desired spectra (¹H, ¹³C, ¹⁹F) are acquired.

-

The chemical shifts, coupling constants, and integration of the signals are analyzed to confirm the structure of the molecule.

-

Applications and Experimental Workflows

This compound is a versatile compound with several key applications. The following diagrams illustrate the logical workflows of these applications.

Synthesis of Unsymmetrical Oxamides

The high electrophilicity of the carbonyl carbons in this compound allows for the controlled, sequential reaction with different amines to produce unsymmetrical oxamides.

Caption: Synthesis of Unsymmetrical Oxamides.

Role in Lithium-Ion Battery Electrolytes

As an electrolyte additive, this compound contributes to the formation of a stable solid-electrolyte interphase (SEI) on the anode, which enhances battery performance and safety.

Caption: Formation of a Stable SEI Layer.

Peroxyoxalate Chemiluminescence Reaction

This compound can react with hydrogen peroxide to generate a high-energy intermediate that excites a fluorescent dye, resulting in the emission of light.[3][5][16]

Caption: Chemiluminescence Reaction Workflow.

Safety Information

This compound is a chemical that requires careful handling. Users should consult the Safety Data Sheet (SDS) for detailed safety information. General safety precautions include:

-

Handling : Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Storage : Store in a tightly sealed container in a dry, cool place.

-

Hazards : May cause skin and eye irritation. Inhalation of vapors may cause respiratory irritation.

Conclusion

This compound is a fluorinated organic compound with a unique set of physicochemical properties that make it a valuable tool in organic synthesis and materials science. This guide has provided a detailed overview of its properties, methods for their determination, and its key applications. The information presented herein should serve as a practical resource for scientists and researchers working with this compound.

References

- 1. cdn.juniata.edu [cdn.juniata.edu]

- 2. Oxalate/hydrogen peroxide chemiluminescence reaction. A 19F NMR probe of the reaction mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Peroxyoxalate - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. knowledge.reagecon.com [knowledge.reagecon.com]

- 7. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 9. mt.com [mt.com]

- 10. calnesis.com [calnesis.com]

- 11. purdue.edu [purdue.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. \Basics of NMR\ Sample preparation and analysis of NMR analysis data\ - Mesbah Energy [irisotope.com]

- 15. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The glow stick reaction | Exhibition chemistry | RSC Education [edu.rsc.org]

In-Depth Technical Guide: Bis(2,2,2-trifluoroethyl) oxalate

CAS Number: 466684-90-2

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of bis(2,2,2-trifluoroethyl) oxalate (B1200264), a fluorinated organic compound with significant applications in materials science and synthetic chemistry. This document details its chemical and physical properties, synthesis, applications, and safety information, with a focus on its role as a high-performance electrolyte additive in lithium-ion batteries and as a versatile reagent in the synthesis of complex organic molecules.

Chemical and Physical Properties

Bis(2,2,2-trifluoroethyl) oxalate, also known as TFEO, is a colorless liquid at room temperature.[1] The presence of six fluorine atoms significantly influences its chemical reactivity and physical properties. The strong electron-withdrawing nature of the trifluoroethyl groups enhances the electrophilicity of the carbonyl carbons, making the molecule highly reactive towards nucleophiles.[2] This enhanced reactivity is a key feature in its synthetic applications.

A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₄F₆O₄ | [2][3] |

| Molecular Weight | 254.09 g/mol | [3] |

| CAS Number | 466684-90-2 | [3] |

| Appearance | Colorless liquid | [1] |

| Purity | Typically ≥99% | [3] |

| InChI Key | KFNYICCKYQCHKE-UHFFFAOYSA-N | [4] |

| Canonical SMILES | O=C(OCC(F)(F)F)C(=O)OCC(F)(F)F | [5] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and quality control of this compound.

Infrared (IR) Spectroscopy

The infrared spectrum of this compound is characterized by strong absorption bands corresponding to the carbonyl (C=O) and carbon-fluorine (C-F) bonds. Computational studies predict two distinct carbonyl stretching bands around 1770 cm⁻¹.[2]

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Source(s) |

| C=O | Symmetric & Asymmetric Stretch | ~1770 | [2] |

| C-F | Stretch | Not specified | [2] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

While detailed, experimentally derived NMR data for this compound is not extensively published in readily available literature, the expected chemical shifts can be inferred from its structure. The ¹H NMR spectrum would show a quartet for the methylene (B1212753) protons (-CH₂-) due to coupling with the adjacent fluorine atoms. The ¹⁹F NMR would exhibit a triplet corresponding to the trifluoromethyl group (-CF₃) due to coupling with the methylene protons. The ¹³C NMR would show distinct signals for the carbonyl and the two carbons of the trifluoroethyl group.

Synthesis

While a detailed, step-by-step experimental protocol for the synthesis of this compound is not explicitly available in the reviewed public literature, the synthesis would logically proceed via the esterification of oxalic acid or its derivatives with 2,2,2-trifluoroethanol (B45653). A plausible synthetic route is the reaction of oxalyl chloride with 2,2,2-trifluoroethanol in the presence of a base to neutralize the HCl byproduct.

dot

Caption: Plausible synthesis of this compound.

Applications

This compound has emerged as a valuable compound in two primary areas: as an electrolyte additive for lithium-ion batteries and as a reagent in organic synthesis.

Electrolyte Additive for Lithium-Ion Batteries

This compound is a promising additive for electrolytes in energy storage systems, particularly lithium-ion batteries.[2] Its inclusion in electrolyte formulations can lead to improved battery performance and stability.

Mechanism of Action: While the precise mechanism is a subject of ongoing research, it is believed that the fluorinated oxalate ester participates in the formation of a stable solid electrolyte interphase (SEI) on the electrode surfaces. This SEI layer is crucial for preventing the degradation of the electrolyte and the electrodes, thereby enhancing the cycle life and safety of the battery. The electron-withdrawing trifluoroethyl groups contribute to its high anodic stability, making it suitable for high-voltage battery applications.[2]

dot

Caption: Role of the additive in SEI formation.

Experimental Protocol: Preparation of Electrolyte Solution

A standard procedure for preparing a lithium-ion battery electrolyte with this compound as an additive is as follows:

-

Materials:

-

Lithium hexafluorophosphate (B91526) (LiPF₆) as the lithium salt.

-

A mixture of organic carbonate solvents, such as ethylene (B1197577) carbonate (EC) and dimethyl carbonate (DMC) in a 1:1 volume ratio.

-

This compound as the additive.

-

-

Procedure:

-

In an argon-filled glovebox with moisture and oxygen levels below 0.1 ppm, dissolve the desired amount of LiPF₆ into the EC/DMC solvent mixture to achieve a target concentration, typically 1.0 M.

-

To this solution, add a specific weight percentage of this compound (e.g., 1-5 wt%).

-

Stir the mixture at room temperature until the additive is completely dissolved, yielding a homogeneous electrolyte solution.

-

The prepared electrolyte can then be used in the assembly of coin cells or other battery formats for electrochemical testing.

-

Reagent in Organic Synthesis

The high electrophilicity of the carbonyl carbons in this compound makes it an excellent reagent for the synthesis of various organic molecules, particularly unsymmetrical oxamides.[2]

Synthesis of Unsymmetrical Oxamides:

The enhanced reactivity of this compound allows for the sequential and controlled reaction with two different amines under mild conditions to produce unsymmetrical oxamides. The first amine reacts with one of the ester groups, and subsequently, a second, different amine is added to react with the remaining ester group.

dot

Caption: Synthesis of unsymmetrical oxamides workflow.

Experimental Protocol: General Procedure for the Synthesis of Unsymmetrical Oxamides

A representative protocol for the synthesis of unsymmetrical oxamides using this compound is as follows:

-

Materials:

-

This compound.

-

Two distinct primary or secondary amines (Amine 1 and Amine 2).

-

An appropriate aprotic solvent (e.g., dichloromethane, tetrahydrofuran).

-

-

Procedure:

-

Dissolve this compound (1 equivalent) in the chosen solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C.

-

Slowly add the first amine (Amine 1, 1 equivalent) to the reaction mixture.

-

Allow the reaction to stir at 0 °C for a specified time (e.g., 1-2 hours) to form the mono-substituted intermediate.

-

Add the second amine (Amine 2, 1 equivalent) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by techniques such as TLC or LC-MS).

-

Upon completion, the reaction mixture is worked up by washing with aqueous solutions to remove byproducts and unreacted starting materials.

-

The organic layer is dried, and the solvent is removed under reduced pressure.

-

The crude product is then purified, typically by column chromatography or recrystallization, to yield the desired unsymmetrical oxamide.

-

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

Hazard Identification:

-

H302: Harmful if swallowed.[6]

-

H315: Causes skin irritation.[6]

-

H319: Causes serious eye irritation.[6]

-

H335: May cause respiratory irritation.[6]

Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[6]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

It is recommended to handle this compound in a well-ventilated fume hood and to use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[4][6]

Biological Signaling Pathways

Based on a comprehensive review of the available literature, there is no evidence to suggest that this compound is involved in biological signaling pathways. Its applications are primarily in the fields of materials science and synthetic organic chemistry.

Conclusion

This compound is a highly functionalized molecule with significant potential in advanced applications. Its unique electronic properties, imparted by the trifluoroethyl groups, make it a valuable component in the development of high-performance lithium-ion batteries and a versatile reagent for the synthesis of complex organic structures. Researchers and professionals in drug development and materials science can leverage the information provided in this guide to explore and expand upon the applications of this compound. As with all chemical reagents, proper safety and handling procedures are paramount.

References

- 1. hoffmanchemicals.com [hoffmanchemicals.com]

- 2. This compound | 466684-90-2 | Benchchem [benchchem.com]

- 3. msesupplies.com [msesupplies.com]

- 4. This compound | 466684-90-2 [sigmaaldrich.com]

- 5. This compound | C6H4F6O4 | CID 17759103 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. static.cymitquimica.com [static.cymitquimica.com]

molecular structure of bis(2,2,2-trifluoroethyl) oxalate

An In-depth Technical Guide to the Molecular Structure of Bis(2,2,2-trifluoroethyl) Oxalate (B1200264)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and reactivity of bis(2,2,2-trifluoroethyl) oxalate (TFEO). The document details its known spectroscopic characteristics, offers representative experimental protocols for its synthesis and analysis, and illustrates key chemical transformations.

Molecular Identity and Physicochemical Properties

This compound, with CAS Number 466684-90-2, is a fluorinated organic compound recognized for its utility as a reagent in organic synthesis and as a promising additive in electrolyte formulations for energy storage applications.[1][2] Its molecular structure, featuring two highly electron-withdrawing trifluoroethyl groups, imparts enhanced electrophilicity to the central oxalate carbonyl carbons, making it significantly more reactive than its non-fluorinated analogs.[1]

Table 1: Compound Identification

| Identifier | Value |

|---|---|

| IUPAC Name | This compound[3][4] |

| CAS Number | 466684-90-2[1][2][5] |

| Molecular Formula | C₆H₄F₆O₄[1][3][5] |

| Molecular Weight | 254.08 g/mol [1][5] |

| InChI Key | KFNYICCKYQCHKE-UHFFFAOYSA-N[1] |

| Canonical SMILES | C(C(F)(F)F)OC(=O)C(=O)OCC(F)(F)F[3] |

Table 2: Physicochemical Properties

| Property | Value |

|---|---|

| Physical Form | Liquid |

| Appearance | Colorless, odorless[2] |

| Solubility | Water-soluble[2] |

| Thermal Stability | Decomposes above 150°C, releasing CO, CO₂, and 2,2,2-trifluoroethanol[1] |

Spectroscopic Data for Structural Elucidation

Spectroscopic analysis is fundamental to confirming the .

Table 3: Summary of Spectroscopic Data

| Technique | Observed/Predicted Features |

|---|---|

| FTIR Spectroscopy | Prominent absorptions for C=O and C-F bonds.[1] Two distinct carbonyl (C=O) stretching bands are predicted computationally around 1770 cm⁻¹.[1] |

| Mass Spectrometry (EI-MS) | Molecular Ion [M]⁺: m/z 254 (Expected).[1] Key Fragment Ion: m/z 99 (CF₃CH₂O⁻).[1] |

| NMR Spectroscopy | Comprehensive experimental data is not extensively detailed in the surveyed literature.[1] Expected ¹H NMR signals would include a quartet for the CH₂ group. Expected ¹⁹F NMR would show a triplet. Expected ¹³C NMR would show signals for the CF₃, CH₂, and C=O carbons. |

Synthesis and Reactivity

The synthesis of this compound can be achieved through standard esterification methods. Its primary reactivity is characterized by the high electrophilicity of its carbonyl carbons.

Synthesis Workflow

A common route to synthesizing this compound is the reaction between oxalyl chloride and 2,2,2-trifluoroethanol. This reaction proceeds readily due to the high reactivity of the acid chloride.

References

The Chemical Engine of Cold Light: A Technical Guide to the Mechanism of Bis(2,2,2-trifluoroethyl) Oxalate in Peroxyoxalate Chemiluminescence

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Bis(2,2,2-trifluoroethyl) oxalate (B1200264) (TFEO) is a reagent used in chemical synthesis and analytical applications. It is not a therapeutic agent and does not have a pharmacological or biological mechanism of action in the context of drug development. This guide details its core chemical mechanism of action within the well-established peroxyoxalate chemiluminescence (PO-CL) system, a process fundamental to applications like "glow sticks" and sensitive analytical assays.

Introduction: The Reactivity of a Fluorinated Oxalate

Bis(2,2,2-trifluoroethyl) oxalate, hereafter referred to as TFEO, is a highly reactive organic ester. Its significance lies not in direct biological interaction, but in its role as a key component in chemical reactions that produce light—a phenomenon known as chemiluminescence. The "mechanism of action" for TFEO is, therefore, its specific chemical pathway in the generation of "cold light."

The reactivity of TFEO is greatly enhanced by the presence of two trifluoroethyl groups (-CH₂CF₃). The strong electron-withdrawing effect of the fluorine atoms makes the carbonyl carbons of the central oxalate moiety highly electrophilic.[1] This pronounced electrophilicity renders TFEO exceptionally susceptible to attack by nucleophiles, enabling reactions to proceed under mild conditions and at faster rates compared to non-fluorinated analogues like diethyl oxalate.[1] This inherent reactivity is the foundation of its function in the peroxyoxalate chemiluminescence system.

The Core Mechanism: Peroxyoxalate Chemiluminescence (PO-CL)

The peroxyoxalate reaction is one of the most efficient non-biological light-producing chemical reactions known, with some systems achieving quantum yields of up to 50%.[2] The process is classified as indirect or sensitized chemiluminescence, as the light is not emitted by the primary reaction products but by a third molecule, a fluorescent activator (also called a fluorescer or dye), which receives energy from a high-energy intermediate.[3]

The overall reaction involves the base-catalyzed oxidation of an oxalate ester (like TFEO) by hydrogen peroxide, in the presence of a suitable fluorescer. The process can be broken down into three critical stages:

-

Formation of a High-Energy Intermediate: The reaction of TFEO with hydrogen peroxide.

-

Chemiexcitation: The decomposition of the intermediate and energy transfer to a fluorescer.

-

Luminescence: The emission of light from the excited fluorescer.

Step 1: Formation of the 1,2-Dioxetanedione Intermediate

The reaction is initiated by the nucleophilic attack of a hydroperoxide anion (OOH⁻), formed by the deprotonation of hydrogen peroxide by a weak base (e.g., sodium salicylate), on one of the electrophilic carbonyl carbons of the TFEO molecule.[2] This is the rate-determining step of the overall process. The initial attack results in the displacement of one of the 2,2,2-trifluoroethanol (B45653) leaving groups. This is followed by a rapid intramolecular cyclization, which displaces the second leaving group and forms a highly unstable, high-energy intermediate (HEI): 1,2-dioxetanedione (C₂O₄).[3]

This four-membered cyclic peroxide is extremely unstable due to high ring strain and the weak oxygen-oxygen bond.[3] Its transient existence is central to the entire chemiluminescence phenomenon.

Step 2: The Chemically Initiated Electron Exchange Luminescence (CIEEL) Mechanism

The decomposition of 1,2-dioxetanedione and the subsequent excitation of the fluorescer do not occur through simple thermal energy transfer. Instead, the process is governed by a more complex and efficient mechanism known as Chemically Initiated Electron Exchange Luminescence (CIEEL).

The CIEEL mechanism involves the following sequence of events:

-

Electron Transfer: An electron is transferred from the fluorescer molecule (which acts as an electron donor) to the highly electron-deficient 1,2-dioxetanedione intermediate. This forms a transient radical ion pair: a fluorescer radical cation and a dioxetanedione radical anion.

-

Fragmentation: The unstable dioxetanedione radical anion rapidly decomposes, breaking the O-O bond and fragmenting into two molecules of carbon dioxide (one of which is a radical anion, CO₂⁻).

-

Back Electron Transfer: An electron is transferred back from the CO₂ radical anion to the fluorescer radical cation.

-

Excitation: This back electron transfer is highly exothermic and provides sufficient energy to promote the fluorescer to an electronically excited singlet state (Fluorescer*).

This electron-exchange process is highly efficient and circumvents the need for direct collisional energy transfer, contributing to the high quantum yields of the peroxyoxalate reaction.

References

Spectroscopic and Synthetic Profile of Bis(2,2,2-trifluoroethyl) Oxalate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and synthetic methodologies for bis(2,2,2-trifluoroethyl) oxalate (B1200264). The information is intended to serve as a core resource for researchers utilizing this compound in various chemical applications. All quantitative data is presented in a structured format for clarity and comparative analysis, and detailed experimental protocols are provided.

Spectroscopic Data

The structural elucidation of bis(2,2,2-trifluoroethyl) oxalate is critically dependent on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J Hz) | Assignment |

| Methylene Protons | ~ 4.7 | Quartet (q) | ~ 8.5 | -O-CH₂ -CF₃ |

| ¹³C NMR | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J Hz) | Assignment |

| Carbonyl Carbon | ~ 156 | Singlet (s) | - | C =O |

| Trifluoromethyl Carbon | ~ 122 | Quartet (q) | ~ 278 | -C F₃ |

| Methylene Carbon | ~ 64 | Quartet (q) | ~ 37 | -O-CH₂ - |

| ¹⁹F NMR | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J Hz) | Assignment |

| Trifluoromethyl Fluorines | ~ -74 | Triplet (t) | ~ 8.5 | -CH₂-CF₃ |

Infrared (IR) Spectroscopy

Vibrational spectroscopy is a key tool for identifying the functional groups present in the this compound molecule. The IR spectrum is characterized by strong absorptions corresponding to the carbonyl (C=O) and carbon-fluorine (C-F) bonds. Computational studies, specifically using B3LYP/6-31G(d) level of theory, have calculated the positions of the carbonyl stretching bands and predict the appearance of two distinct carbonyl bands around 1770 cm⁻¹.

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity | Assignment |

| C=O Stretch | ~ 1770 | Strong | Oxalate Carbonyl |

| C-F Stretch | 1280 - 1100 | Strong | Trifluoromethyl Group |

| C-O Stretch | 1150 - 1050 | Strong | Ester Linkage |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound.

| Technique | m/z | Assignment |

| Electron Ionization (EI-MS) | 258 | Molecular Ion [M]⁺ |

| Electron Ionization (EI-MS) | 99 | Fragment Ion [CF₃CH₂O]⁻ |

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis and analysis of this compound.

Synthesis of this compound

Reaction: Oxalyl chloride + 2,2,2-Trifluoroethanol (B45653) → this compound + 2HCl

Materials:

-

Oxalyl chloride

-

2,2,2-Trifluoroethanol

-

Anhydrous dichloromethane (B109758) (DCM) or other suitable aprotic solvent

-

Inert gas (Nitrogen or Argon)

-

Standard glassware for organic synthesis (round-bottom flask, dropping funnel, condenser)

Procedure:

-

A solution of 2,2,2-trifluoroethanol (2.2 equivalents) in anhydrous DCM is prepared in a round-bottom flask under an inert atmosphere.

-

The flask is cooled to 0 °C in an ice bath.

-

A solution of oxalyl chloride (1.0 equivalent) in anhydrous DCM is added dropwise to the cooled solution of 2,2,2-trifluoroethanol with stirring.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction mixture is washed sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

-

The organic layer is dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by vacuum distillation to yield pure this compound.

Spectroscopic Analysis Protocols

NMR Spectroscopy:

-

Sample Preparation: A sample of this compound (5-10 mg) is dissolved in an appropriate deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a 5 mm NMR tube.

-

Instrumentation: ¹H, ¹³C, and ¹⁹F NMR spectra are acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR: Standard acquisition parameters are used. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

-

¹³C NMR: Proton-decoupled spectra are acquired. Chemical shifts are referenced to the solvent peak.

-

¹⁹F NMR: Spectra are acquired with or without proton decoupling. Chemical shifts are referenced to an external or internal fluorine standard (e.g., CFCl₃).

IR Spectroscopy:

-

Sample Preparation: As this compound is a liquid, a neat spectrum can be obtained by placing a thin film of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Instrumentation: The spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: A background spectrum of the empty salt plates is recorded first, followed by the spectrum of the sample. The instrument software automatically subtracts the background to produce the final spectrum.

Mass Spectrometry:

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., methanol, acetonitrile).

-

Instrumentation: An Electron Ionization (EI) mass spectrometer is typically used.

-

Data Acquisition: The sample is introduced into the ion source (e.g., via direct infusion or GC inlet). The instrument is scanned over a suitable mass range (e.g., m/z 50-300) to detect the molecular ion and fragment ions.

Workflow and Logical Relationships

The following diagram illustrates the logical workflow for the synthesis and spectroscopic characterization of this compound.

An In-depth Technical Guide on the Thermal Decomposition of Bis(2,2,2-trifluoroethyl) Oxalate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bis(2,2,2-trifluoroethyl) oxalate (B1200264) is a fluorinated organic compound with applications in chemical synthesis and potentially as an electrolyte additive in lithium-ion batteries.[1][2] The presence of the trifluoroethyl groups significantly influences the molecule's reactivity, making the carbonyl carbons highly electrophilic.[1] While this enhanced reactivity is beneficial in synthetic applications, it also impacts the compound's thermal stability. This guide provides a comprehensive overview of the thermal decomposition of bis(2,2,2-trifluoroethyl) oxalate, drawing upon available data for the compound and its structural analogs to propose decomposition pathways and products. It is important to note that while the synthesis of this compound is documented to be conducted at 60–80°C to avoid thermal decomposition above 100°C, detailed studies on its specific thermal decomposition profile are not extensively available in the public domain.[1] Therefore, this guide will also leverage data from related fluorinated and non-fluorinated oxalates to provide a comprehensive theoretical framework.

Physicochemical Properties and Thermal Stability

The thermal stability of an organic compound is intrinsically linked to its molecular structure. The strong electron-withdrawing effect of the trifluoromethyl (-CF3) groups in this compound increases the electrophilicity of the carbonyl carbons.[1] This electronic effect likely influences the bond dissociation energies within the oxalate moiety, impacting the initiation temperature and mechanism of its thermal decomposition. While a specific decomposition temperature is not definitively reported, synthesis protocols suggest that decomposition becomes a concern at temperatures exceeding 100°C.[1]

For comparison, studies on a structurally related high-energy dense oxidizer, bis(2,2,2-trinitroethyl)-oxalate (BTNEOx), show a melting temperature at 104.1°C and a maximum exothermic decomposition peak at 200.6°C.[3] While the nitro groups in BTNEOx significantly alter its energetic properties, this data provides a general temperature range where significant decomposition of a substituted diethyl oxalate might be expected.

Proposed Thermal Decomposition Pathways

Based on the general principles of oxalate ester pyrolysis and the known behavior of fluorinated organic compounds under thermal stress, several decomposition pathways for this compound can be proposed. The pyrolysis of simple organic oxalates is known to evolve carbon dioxide (CO2) and carbon monoxide (CO).[4] The presence of the trifluoroethyl groups introduces additional reaction possibilities.

A plausible decomposition mechanism is initiated by the homolytic cleavage of the O-CO bond to form carboxylate radicals, which can then undergo further fragmentation.

References

In-Depth Technical Guide: Bis(2,2,2-trifluoroethyl) Oxalate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(2,2,2-trifluoroethyl) oxalate (B1200264) (TFEO) is a highly reactive diester of oxalic acid, characterized by the presence of two electron-withdrawing 2,2,2-trifluoroethyl groups. This structural feature imparts a high degree of electrophilicity to the carbonyl carbons, making TFEO a valuable reagent in organic synthesis, particularly for the formation of amides and esters. Its utility extends to materials science, where it serves as an electrolyte additive in lithium-ion batteries, and to analytical chemistry, where it has potential applications in chemiluminescence-based detection methods. This technical guide provides a comprehensive review of the synthesis, properties, and applications of bis(2,2,2-trifluoroethyl) oxalate, with a focus on detailed experimental protocols and quantitative data.

Chemical and Physical Properties

This compound is a colorless liquid at room temperature. Its key chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₄F₆O₄ | [1] |

| Molecular Weight | 254.09 g/mol | [2][3] |

| CAS Number | 466684-90-2 | [1] |

| Appearance | Colorless liquid | [4] |

| Purity | Typically >95% | [1] |

| Predicted Density | 1.518 ± 0.06 g/cm³ |

Synthesis of this compound

2.1. From Oxalic Acid and 2,2,2-Trifluoroethanol (B45653)

This method involves the direct esterification of oxalic acid with 2,2,2-trifluoroethanol.

General Experimental Protocol:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add oxalic acid (1.0 eq.) and 2,2,2-trifluoroethanol (2.2 eq.).

-

Add a suitable solvent, such as toluene, to facilitate azeotropic removal of water.

-

Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid or sulfuric acid.

-

Heat the reaction mixture to reflux and monitor the collection of water in the Dean-Stark trap.

-

Once the theoretical amount of water has been collected, cool the reaction mixture to room temperature.

-

Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain this compound.

2.2. From Oxalyl Chloride and 2,2,2-Trifluoroethanol

This method utilizes the more reactive oxalyl chloride and can often be performed under milder conditions.

General Experimental Protocol:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,2,2-trifluoroethanol (2.2 eq.) and a suitable anhydrous solvent (e.g., dichloromethane (B109758) or diethyl ether).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add oxalyl chloride (1.0 eq.) dropwise to the cooled solution. A non-nucleophilic base, such as pyridine (B92270) or triethylamine, may be added to scavenge the HCl byproduct.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction by TLC or GC.

-

Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium (B1175870) chloride.

-

Separate the organic layer and wash it sequentially with dilute aqueous HCl (if a tertiary amine base was used), saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation.

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely published. However, based on its structure and data for similar compounds, the following characteristic spectral features are expected:

-

¹H NMR: A quartet in the range of 4.5-4.8 ppm, due to the coupling of the methylene (B1212753) protons with the three fluorine atoms of the trifluoromethyl group.

-

¹³C NMR: A signal for the carbonyl carbon around 158-162 ppm. The methylene carbon will appear as a quartet due to one-bond coupling with the fluorine atoms, and the trifluoromethyl carbon will also be a quartet.

-

¹⁹F NMR: A triplet in the range of -75 to -78 ppm, resulting from coupling with the adjacent methylene protons.

-

IR Spectroscopy: A strong absorption band around 1770 cm⁻¹ corresponding to the C=O stretching vibration of the ester carbonyl groups.[5]

-

Mass Spectrometry: The mass spectrum would be expected to show the molecular ion peak (M⁺) at m/z 254, along with characteristic fragmentation patterns.

Reactivity and Reaction Mechanisms

The high reactivity of this compound is a direct consequence of the strong electron-withdrawing nature of the two 2,2,2-trifluoroethyl groups. This inductive effect significantly increases the electrophilicity of the carbonyl carbons, making them highly susceptible to nucleophilic attack.

4.1. Nucleophilic Acyl Substitution: Synthesis of Oxamides

A primary application of this compound is in the synthesis of oxamides through a nucleophilic acyl substitution reaction with amines. The reaction proceeds sequentially, allowing for the synthesis of both symmetrical and unsymmetrical oxamides. The 2,2,2-trifluoroethanol leaving group is a key feature, as its volatility and poor nucleophilicity facilitate the reaction.

The proposed mechanism for the formation of an oxamide (B166460) is depicted below:

Caption: Nucleophilic acyl substitution mechanism for oxamide synthesis.

4.2. Peroxyoxalate Chemiluminescence

While not specifically detailed for this compound in the available literature, the peroxyoxalate chemiluminescence mechanism is well-established for other oxalate esters and is expected to be analogous.[6][7][8] The reaction involves the base-catalyzed reaction of the oxalate ester with hydrogen peroxide to form a high-energy intermediate, 1,2-dioxetanedione. This intermediate then reacts with a fluorescent dye (fluorophore) in a chemically initiated electron exchange luminescence (CIEEL) process to generate light.

The generalized mechanism for peroxyoxalate chemiluminescence is as follows:

Caption: Generalized mechanism of peroxyoxalate chemiluminescence.

Applications

5.1. Synthesis of Hindered Aliphatic Oxamides

This compound is particularly effective in the one-pot parallel synthesis of unsymmetrical N¹,N²-substituted aliphatic oxamides, especially those derived from hindered primary and secondary amines.[9] The high reactivity of the reagent allows these reactions to proceed to completion, often with moderate yields.

A study by Bogolubsky et al. demonstrated the synthesis of a 52-membered library of oxamides using this method.[9] While the specific yields for each compound are detailed in the original publication, the overall success rate was high, showcasing the robustness of this synthetic approach.

5.2. Lithium-Ion Battery Electrolyte Additive

Fluorinated compounds are of significant interest as electrolyte additives in lithium-ion batteries to improve their performance and safety. This compound has been identified as a promising candidate.[5][10][11][12] Its potential benefits include:

-

Formation of a stable Solid Electrolyte Interphase (SEI): The decomposition of the oxalate on the electrode surface can lead to the formation of a protective layer that prevents further electrolyte degradation and improves cycling stability.

-

Enhanced Thermal Stability: The presence of fluorine can increase the flashpoint of the electrolyte, making the battery safer.

-

Improved High-Voltage Performance: It can help to suppress the oxidative decomposition of the electrolyte at the cathode surface during high-voltage operation.

The experimental workflow for evaluating this compound as a battery electrolyte additive typically involves the following steps:

Caption: Experimental workflow for battery electrolyte additive testing.

5.3. Other Potential Applications

The reactivity of this compound suggests its potential use in other areas, including:

-

Drug Development: As a scaffold for the synthesis of novel pharmaceutical compounds containing the oxamide moiety, which is a known pharmacophore.

-

Materials Science: In the synthesis of polymers and other materials where the introduction of an oxalate linkage is desired.

-

Analytical Chemistry: In the development of chemiluminescence-based assays for the detection of hydrogen peroxide or other analytes.[13]

Safety Information

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is a combustible liquid and may cause skin and eye irritation. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Conclusion

This compound is a versatile and highly reactive reagent with significant potential in organic synthesis and materials science. Its unique electronic properties, arising from the trifluoroethyl groups, make it an excellent choice for the synthesis of hindered oxamides and as a performance-enhancing additive in lithium-ion batteries. Further research into its applications, particularly in the development of detailed synthetic protocols and the full characterization of its spectroscopic properties, will undoubtedly expand its utility for researchers and scientists in various fields.

References

- 1. 466684-90-2 | this compound - Moldb [moldb.com]

- 2. This compound [oakwoodchemical.com]

- 3. msesupplies.com [msesupplies.com]

- 4. This compound | 466684-90-2 [sigmaaldrich.com]

- 5. This compound | 466684-90-2 | Benchchem [benchchem.com]

- 6. Peroxyoxalate - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Peroxyoxalate Chemiluminescent Reaction as a Tool for Elimination of Tumour Cells Under Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2,2,2-Trifluoroethyl Oxalates in the One-Pot Parallel Synthesis of Hindered Aliphatic Oxamides - Enamine [enamine.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Bis(2,2,2-trifluoroethyl) Carbonate As a Fire Suppressant Candidate for Lithium-Ion Batteries - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. 466684-90-2 | this compound [fluoromart.com]

Methodological & Application

Application Notes and Protocols for Bis(2,2,2-trifluoroethyl) Oxalate in Chemiluminescence

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of bis(2,2,2-trifluoroethyl) oxalate (B1200264) in chemiluminescence, detailing its synthesis, the underlying reaction mechanisms, and protocols for its application in generating light emission.

Introduction

Bis(2,2,2-trifluoroethyl) oxalate is a fluorinated aliphatic oxalate ester that participates in peroxyoxalate chemiluminescence, a chemical reaction that produces light. The electron-withdrawing nature of the trifluoroethyl groups enhances the reactivity of the oxalate ester, making it a subject of interest for various chemiluminescence applications. Unlike many commonly used aryl oxalate esters, its decomposition byproducts, 2,2,2-trifluoroethanol (B45653), are less complex than substituted phenols. While generally considered to be weakly chemiluminescent compared to aryl oxalates like TCPO, its unique properties may offer advantages in specific analytical contexts.

Principle of Peroxyoxalate Chemiluminescence

The light-emitting reaction is a type of chemically initiated electron exchange luminescence (CIEEL). The process involves the reaction of an oxalate ester with an oxidizing agent, typically hydrogen peroxide, in the presence of a catalyst and a fluorescent dye (fluorophore). The reaction proceeds through a high-energy intermediate, presumed to be 1,2-dioxetanedione, which then excites the fluorophore. As the excited fluorophore returns to its ground state, it emits light. The color of the emitted light is dependent on the specific fluorophore used.

Signaling Pathway

Caption: General mechanism of peroxyoxalate chemiluminescence.

Quantitative Data

Quantitative data for the chemiluminescence of this compound is not extensively available in peer-reviewed literature. However, a comparative understanding can be gained by examining the properties of different classes of oxalate esters. Aromatic oxalates with electron-withdrawing substituents are generally the most efficient, while aliphatic oxalates are less so. Fluorination of aliphatic oxalates can enhance their reactivity and light-emitting potential.

| Property | Bis(aryl) Oxalates (e.g., TCPO, DNPO) | Bis(aliphatic) Oxalates (e.g., Diethyl Oxalate) | Bis(fluoroalkyl) Oxalates (e.g., this compound) |

| Relative Chemiluminescence Efficiency | High | Low | Moderate |

| Reaction Rate | Fast | Slow | Moderate to Fast |

| Leaving Group | Substituted Phenol | Alcohol | Fluoroalcohol |

| Key Advantage | High light output | Simple byproducts | Enhanced reactivity over non-fluorinated analogs |

| Key Disadvantage | Potentially toxic phenolic byproducts | Low light output | Lower efficiency than aryl oxalates |

Experimental Protocols

Synthesis of this compound

This protocol is based on the general synthesis of oxalate esters from oxalyl chloride and the corresponding alcohol.

Materials:

-

Oxalyl chloride

-

2,2,2-Trifluoroethanol

-

Anhydrous toluene (B28343) or dichloromethane

-

Triethylamine (B128534) or pyridine (B92270) (as a base)

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Standard glassware for organic synthesis (round-bottom flask, dropping funnel, condenser, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a condenser, and a nitrogen inlet.

-

Dissolve 2,2,2-trifluoroethanol (2.2 equivalents) and a base like triethylamine (2.2 equivalents) in an anhydrous solvent (e.g., toluene) in the flask.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of oxalyl chloride (1 equivalent) in the same anhydrous solvent to the stirred mixture via the dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, filter the mixture to remove the triethylamine hydrochloride salt.

-

Wash the filtrate with a dilute acid (e.g., 1M HCl), followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter to remove the drying agent and concentrate the solvent in vacuo to yield the crude product.

-

Purify the crude this compound by vacuum distillation or column chromatography.

-

Characterize the final product by NMR and IR spectroscopy.

General Protocol for Chemiluminescence Assay

This protocol provides a general framework for observing and measuring the chemiluminescence of this compound.

Materials:

-

This compound solution in an appropriate solvent (e.g., ethyl acetate, acetonitrile)

-

Hydrogen peroxide solution (e.g., 30% in water, diluted to the desired concentration in a suitable solvent)

-

Fluorophore (e.g., 9,10-diphenylanthracene, rubrene) solution in the same solvent as the oxalate

-

Catalyst solution (e.g., sodium salicylate (B1505791) in a solvent compatible with the reaction mixture)

-

Luminometer or a light-tight chamber with a photodetector (photomultiplier tube or CCD camera)

-

Cuvettes or microplate suitable for luminescence measurements

Procedure:

-

Prepare stock solutions of this compound, hydrogen peroxide, fluorophore, and catalyst at the desired concentrations.

-

In a cuvette or a well of a microplate, combine the this compound solution and the fluorophore solution.

-

If using a catalyst, add the catalyst solution to the mixture.

-

Place the cuvette or microplate in the luminometer.

-

Initiate the reaction by injecting the hydrogen peroxide solution into the mixture.

-

Immediately start the data acquisition to measure the light emission over time.

-

Record the chemiluminescence intensity profile (intensity vs. time).

-

Analyze the data to determine parameters such as maximum intensity, time to maximum intensity, and total light yield.

Experimental Workflow

Caption: Workflow for a typical chemiluminescence experiment.

Logical Relationships in Assay Optimization

Optimizing a chemiluminescence assay involves understanding the interplay between different components. The following diagram illustrates the key relationships to consider.

Caption: Key relationships in optimizing a peroxyoxalate chemiluminescence assay.

Applications in Research and Drug Development

While less common than its aryl counterparts, this compound and similar fluorinated aliphatic oxalates can be valuable in specific research and development areas:

-

Analytical Chemistry: Development of sensitive detection methods for hydrogen peroxide and other analytes that can be coupled to its production.

-

High-Throughput Screening: Its potentially moderate reaction rate could be advantageous in certain automated screening assays.

-

Materials Science: Incorporation into polymer matrices for the development of novel light-emitting materials.

-

In Vitro Diagnostics: Use in diagnostic assays where the byproducts of traditional aryl oxalates may interfere with the system.

Conclusion

This compound represents an interesting, albeit less potent, alternative to traditional aryl oxalates for peroxyoxalate chemiluminescence. Its fluorinated nature enhances its reactivity compared to other aliphatic oxalates. The protocols and information provided herein offer a solid foundation for researchers and professionals to explore the potential of this compound in their specific applications, from fundamental studies of chemiluminescence to the development of novel analytical methods and light-emitting systems. Further research is warranted to fully quantify its chemiluminescent properties and explore its full range of applications.

Application Notes & Protocols: Bis(2,2,2-trifluoroethyl) Oxalate for Parallel Synthesis in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of bis(2,2,2-trifluoroethyl) oxalate (B1200264) as a highly effective reagent in parallel synthesis, particularly for the generation of compound libraries in drug discovery. Its unique reactivity allows for the efficient, one-pot synthesis of unsymmetrical N¹,N²-substituted oxamides under mild conditions, making it an invaluable tool for accelerating lead generation and optimization.

Introduction

Bis(2,2,2-trifluoroethyl) oxalate is a powerful activating agent for the synthesis of oxamides. The electron-withdrawing nature of the two trifluoroethyl groups makes the oxalate core highly susceptible to nucleophilic attack by amines. This reactivity, coupled with a stepwise amine addition mechanism, allows for the controlled and regioselective synthesis of unsymmetrical oxamides. This reagent is particularly well-suited for parallel synthesis formats, enabling the rapid creation of diverse libraries of compounds for screening and structure-activity relationship (SAR) studies.[1][2][3]

The general workflow for utilizing this compound in parallel synthesis involves the sequential addition of two different amines to the reagent, leading to the formation of an unsymmetrical oxamide (B166460). This process is typically carried out in a one-pot fashion, simplifying the experimental setup and increasing throughput.

Caption: General workflow for parallel synthesis of unsymmetrical oxamides.

Key Advantages in Parallel Synthesis

-

One-Pot Procedure: Simplifies reaction setup and minimizes handling steps, which is ideal for high-throughput synthesis.[1]

-

High Regioselectivity: The stepwise nature of the amine additions allows for precise control over the final product structure.[1]

-

Mild Reaction Conditions: The reactions typically proceed at ambient temperatures, preserving sensitive functional groups.

-

Suitability for Library Synthesis: Enables the rapid generation of a diverse range of oxamides by varying the amine building blocks.[3][4]

Applications in Drug Discovery

The oxamide scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. The ability to rapidly synthesize libraries of unsymmetrical oxamides using this compound is highly valuable for:

-

Lead Generation: Screening diverse oxamide libraries to identify initial hits.

-

Lead Optimization: Fine-tuning the properties of lead compounds by systematically modifying the amine substituents to improve potency, selectivity, and pharmacokinetic profiles.[2]

-

Fragment-Based Drug Discovery (FBDD): Synthesizing smaller, fragment-like oxamides for screening against biological targets.

Experimental Protocols

General Protocol for the One-Pot Parallel Synthesis of Unsymmetrical Oxamides

This protocol is designed for a 96-well plate format, but can be adapted for other parallel synthesis platforms.

Materials:

-

This compound

-

Stock solutions of Amine 1 derivatives

-

Stock solutions of Amine 2 derivatives

-

Anhydrous solvent (e.g., Dichloromethane (DCM) or Acetonitrile (MeCN))

-

96-well reaction block

-

Inert gas supply (Nitrogen or Argon)

-

Parallel purification system (e.g., preparative HPLC-MS)

Procedure:

-

Preparation of Reaction Plate:

-

To each well of a 96-well reaction block, add a solution of this compound (1.0 eq) in the chosen anhydrous solvent.

-

-

Addition of First Amine:

-

Add a solution of the first amine (Amine 1, 1.0 eq) to each designated well.

-

Seal the reaction block and shake at room temperature for 1-2 hours under an inert atmosphere.

-

-

Addition of Second Amine:

-

Add a solution of the second amine (Amine 2, 1.0 eq) to each well.

-

Reseal the reaction block and continue to shake at room temperature for 12-24 hours.

-

-

Work-up and Purification:

-

Once the reaction is complete, the solvent can be removed in vacuo.

-

The resulting crude products are then purified using a suitable parallel purification technique, such as preparative HPLC-MS.

-

Caption: Experimental workflow for parallel oxamide synthesis.

Data Presentation

The following table summarizes representative examples of unsymmetrical N¹,N²-substituted aliphatic oxamides synthesized using a method analogous to the one described, highlighting the versatility of this approach.

| Amine 1 | Amine 2 | Product (Unsymmetrical Oxamide) | Yield (%) |

| tert-Butylamine | Isopropylamine | N¹-(tert-butyl)-N²-isopropyloxamide | Moderate |

| Cyclohexylamine | Benzylamine | N¹-cyclohexyl-N²-benzyloxamide | Moderate |

| Diethylamine | sec-Butylamine | N¹,N¹-diethyl-N²-(sec-butyl)oxamide | Moderate |

Yields are generally described as moderate in the literature.[1]

Conclusion

This compound is a highly valuable and efficient reagent for the parallel synthesis of unsymmetrical oxamides. Its application in a one-pot procedure under mild conditions makes it an ideal choice for generating diverse compound libraries in drug discovery and medicinal chemistry programs. The straightforward protocols and adaptability to high-throughput formats will continue to facilitate the rapid exploration of chemical space and the discovery of new therapeutic agents.

References

Application Notes and Protocols for the Derivatization of Aliphatic Amines with Bis(2,2,2-trifluoroethyl) Oxalate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quantitative analysis of aliphatic amines is a critical task in pharmaceutical development, environmental monitoring, and biomedical research. Due to their high polarity and low volatility, direct analysis of these compounds by gas chromatography (GC) or high-performance liquid chromatography (HPLC) can be challenging. Derivatization is a common strategy to improve the analytical properties of aliphatic amines, enhancing their volatility, thermal stability, and detectability.

This document provides a detailed application note and protocol for the derivatization of primary and secondary aliphatic amines using bis(2,2,2-trifluoroethyl) oxalate (B1200264). This reagent reacts with amines to form stable N,N'-dialkyloxamide derivatives, which are amenable to analysis by GC-Mass Spectrometry (GC-MS) and HPLC. The trifluoroethyl groups in the reagent enhance the volatility and electrophoretic properties of the derivatives, making this an attractive approach for sensitive and selective quantification. While the use of bis(2,2,2-trifluoroethyl) oxalate for the synthesis of hindered aliphatic oxamides has been reported, its application as a derivatizing agent for analytical purposes is a novel approach with significant potential.

Principle of Derivatization

This compound reacts with primary and secondary aliphatic amines in a two-step nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amine attacks one of the electrophilic carbonyl carbons of the oxalate. This is followed by the elimination of a molecule of 2,2,2-trifluoroethanol, forming an intermediate ester-amide. A second amine molecule then reacts with the remaining ester group to yield a stable, symmetric N,N'-dialkyloxamide. For primary amines, two equivalents of the amine react with one equivalent of the derivatizing agent. For secondary amines, a similar reaction occurs to form the corresponding tetra-alkyl-substituted oxamide. The resulting derivatives are less polar and more volatile than the parent amines, allowing for improved chromatographic separation and detection.

Experimental Protocols

Materials and Reagents

-

Derivatizing Reagent: this compound (≥98% purity)

-

Solvents: Acetonitrile (B52724) (ACN), Dichloromethane (DCM), Ethyl acetate (B1210297) (EtOAc) - all HPLC or GC grade

-

Base Catalyst (optional): Triethylamine (B128534) (TEA) or Pyridine (high purity)

-

Standards: Aliphatic amine standards of interest (e.g., methylamine, ethylamine, propylamine, butylamine, diethylamine)

-

Internal Standard (IS): A suitable deuterated or structural analog of the target amines that is not expected to be present in the sample.

-

Quenching Reagent: Methanol (B129727) (HPLC grade)

-

Buffers (for aqueous samples): Borate buffer (0.1 M, pH 9.0), Phosphate buffered saline (PBS, pH 7.4)

-

Extraction Solvents: As required by the sample matrix (e.g., perchloric acid for biological samples).

Instrumentation

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with a suitable capillary column (e.g., DB-5ms, HP-5ms).

-

High-Performance Liquid Chromatograph (HPLC) with a UV or MS detector and a C18 reversed-phase column.

-

Vortex mixer

-

Centrifuge

-

Thermostatic heating block or water bath

-

Nitrogen evaporator

Standard Preparation

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of each aliphatic amine standard and the internal standard in 10 mL of a suitable solvent (e.g., methanol or water) to prepare individual stock solutions.

-

Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solutions with the appropriate solvent to cover the desired concentration range for the calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL).

Sample Preparation (General Procedure)

The sample preparation method will vary depending on the matrix. Below is a general guideline for a liquid sample.

-

Liquid Samples (e.g., plasma, urine):

-

To 100 µL of the sample, add 10 µL of the internal standard solution.

-

Add 200 µL of a protein precipitation agent (e.g., ice-cold acetonitrile or perchloric acid).

-

Vortex for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 50 µL of the derivatization solvent (e.g., acetonitrile).

-

Derivatization Procedure

-

Reaction Setup: To the 50 µL of the reconstituted sample extract or standard solution in a micro-reaction vial, add 50 µL of a 10 mg/mL solution of this compound in acetonitrile.

-

(Optional) Catalyst Addition: For less reactive or hindered amines, add 5 µL of a base catalyst such as triethylamine or pyridine.

-

Reaction Incubation: Tightly cap the vial and vortex for 30 seconds. Incubate the mixture at 60°C for 30 minutes in a heating block.

-

Reaction Quenching: After incubation, cool the vial to room temperature. Add 20 µL of methanol to quench any unreacted derivatizing reagent. Vortex for 10 seconds.

-

Final Preparation for Analysis:

-

For GC-MS: The reaction mixture can be directly injected into the GC-MS system. Alternatively, the solvent can be evaporated, and the residue reconstituted in a more volatile solvent like ethyl acetate.

-

For HPLC: The reaction mixture can be diluted with the mobile phase and then injected.

-

Quantitative Data Summary

The following table summarizes the expected analytical performance for the quantification of representative aliphatic amines using the proposed derivatization method followed by GC-MS analysis. Please note that this data is illustrative and should be validated experimentally.

| Analyte | Retention Time (min) | Linear Range (µg/mL) | R² | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) | Recovery (%) |

| Methylamine | 8.5 | 0.1 - 100 | >0.995 | 0.03 | 0.1 | 95 ± 5 |

| Ethylamine | 9.2 | 0.1 - 100 | >0.995 | 0.02 | 0.1 | 97 ± 4 |

| Propylamine | 10.1 | 0.1 - 100 | >0.996 | 0.02 | 0.1 | 96 ± 5 |

| Butylamine | 11.0 | 0.1 - 100 | >0.997 | 0.01 | 0.05 | 98 ± 3 |

| Diethylamine | 10.5 | 0.5 - 100 | >0.994 | 0.1 | 0.5 | 94 ± 6 |

Visualizations

Caption: Reaction pathway for the derivatization of aliphatic amines.

Caption: Experimental workflow for amine derivatization and analysis.

Troubleshooting

-

Low Derivatization Yield:

-

Ensure all reagents and solvents are anhydrous, as water can hydrolyze the derivatizing reagent.

-

Increase the reaction temperature or time.

-

Consider the addition of a base catalyst, especially for sterically hindered amines.

-

Optimize the pH of the reaction mixture; a slightly basic environment is generally favorable.

-

-

Presence of Reagent Peaks in Chromatogram:

-

Ensure the quenching step is effective.

-

Use a slight excess of the derivatizing reagent, but avoid a large excess.

-

-

Poor Peak Shape:

-

Ensure complete derivatization.

-

Optimize GC or HPLC conditions (e.g., temperature program, mobile phase composition).

-

Conclusion

The derivatization of aliphatic amines with this compound presents a promising method for their quantitative analysis. The resulting N,N'-dialkyloxamide derivatives exhibit enhanced volatility and chromatographic properties suitable for GC-MS and HPLC analysis. The protocol outlined in this application note provides a solid foundation for method development and validation. Researchers and drug development professionals can adapt and optimize this procedure for their specific analytical challenges, enabling sensitive and reliable quantification of aliphatic amines in various matrices.

Application Notes and Protocols: One-Pot Synthesis of Oxamides Using Bis(2,2,2-trifluoroethyl) oxalate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the one-pot synthesis of both symmetrical and unsymmetrical oxamides utilizing bis(2,2,2-trifluoroethyl) oxalate (B1200264) as a highly reactive starting material. The strong electron-withdrawing nature of the 2,2,2-trifluoroethyl groups significantly enhances the electrophilicity of the oxalate carbonyl carbons, enabling a sequential and controlled reaction with various amines under mild conditions. This methodology is particularly advantageous for the synthesis of sterically hindered aliphatic oxamides.

Introduction